APOBEC3G Inhibitory Potency Across Chemotypes
In a confirmatory fluorescence-based single-stranded DNA deaminase assay (PubChem AID 602136), 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine exhibited an IC50 >99,000 nM against human APOBEC3G [1]. This potency is substantially weaker than first-in-class APOBEC3G inhibitors from alternative chemotypes: the catechol-based inhibitor MN30 demonstrates an IC50 of 9,100 nM (9.1 μM) , and the triazole-thiol scaffold compound 4-amino-3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione shows an IC50 >100,000 nM against the related APOBEC3A enzyme [2]. At >99 μM, this triazine-diamine compound is over 10-fold less potent than MN30 and occupies the weakest tier of APOBEC3G ligand activity, making it suitable as a negative control or inactive reference compound in SAR campaigns.
| Evidence Dimension | APOBEC3G inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 >99,000 nM (PubChem AID 602136 confirmatory assay) |
| Comparator Or Baseline | MN30 (catechol-based APOBEC3G inhibitor): IC50 = 9,100 nM. 4-amino-1,2,4-triazole-3-thiol analog (BDBM34949): IC50 >100,000 nM against APOBEC3A (A3A counterscreen). |
| Quantified Difference | Target compound is >10.9-fold less potent than MN30; potency comparable to the triazole-thiol scaffold but with a distinct triazine-diamine core. |
| Conditions | Fluorescence-based single-stranded DNA deaminase assay; recombinant human APOBEC3G; 298.15 K; confirmatory dose-response format with purified protein and UDG-coupled detection. |
Why This Matters
When selecting APOBEC3G inhibitors for mechanistic studies, the 10-fold potency gap between this triazine-diamine and established catechol inhibitors (MN30) directly impacts the achievable target engagement window and determines suitability for cellular vs. biochemical experiments.
- [1] BindingDB Ki Summary for BDBM87067 (Entry ID 5549). Target: DNA dC->dU-editing enzyme APOBEC-3G (Homo sapiens). IC50 >99,000 nM. Meas. Tech.: SAR analysis of small molecule inhibitors of APOBEC3G DNA Deaminase via a fluorescence-based single-stranded DNA deaminase assay. Temperature: 298.15 K. Citation: PubChem BioAssay AID 602136 (2011). View Source
- [2] BindingDB Ki Summary for BDBM34949 (Entry ID 4598). Target: DNA dC->dU-editing enzyme APOBEC-3A (Homo sapiens). IC50 >100,000 nM. Dose Response confirmation of APOBEC3G DNA Deaminase Inhibitors via a A3A counterscreen. Temperature: 298.15 K. Citation: PubChem BioAssay AID 504722 (2011). View Source
